Cas no 2247103-43-9 (3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one)

3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one is a specialized organic compound featuring a unique 1H-imidazole moiety and a 3,5-difluorophenyl group. This compound exhibits potent biological activity, making it a valuable tool in drug discovery and chemical research. Its distinct structural features contribute to its efficacy and specificity in various biochemical assays.
3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one structure
2247103-43-9 structure
Product name:3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one
CAS No:2247103-43-9
MF:C13H13F2N3O
MW:265.258629560471
CID:5629523
PubChem ID:165720127

3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-1589293
    • 2247103-43-9
    • 3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one
    • Hv1 inhibitor HIF
    • Inchi: 1S/C13H13F2N3O/c1-7-11(18-13(16)17-7)2-3-12(19)8-4-9(14)6-10(15)5-8/h4-6H,2-3H2,1H3,(H3,16,17,18)
    • InChI Key: VOUPPYNBVKHEPI-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)C(CCC1=C(C)NC(N)=N1)=O)F

Computed Properties

  • Exact Mass: 265.10266837g/mol
  • Monoisotopic Mass: 265.10266837g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 71.8Ų

3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1589293-50mg
3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one
2247103-43-9
50mg
$5423.0 2023-09-23
Enamine
EN300-1589293-0.05g
3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one
2247103-43-9
0.05g
$5423.0 2023-05-24
Enamine
EN300-1589293-0.1g
3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one
2247103-43-9
0.1g
$6534.0 2023-05-24
Enamine
EN300-1589293-100mg
3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one
2247103-43-9
100mg
$6534.0 2023-09-23

Additional information on 3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one

Introduction to 3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one (CAS No. 2247103-43-9)

3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2247103-43-9, represents a fusion of structural complexity and potential biological activity, making it a subject of intense research interest. The molecular architecture of this compound incorporates key functional groups that contribute to its distinctive chemical properties and biological relevance.

The core structure of 3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one is built around an imidazole ring system, which is a well-known pharmacophore in drug discovery. The imidazole moiety, characterized by its nitrogen-rich heterocyclic framework, is frequently found in bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. In this compound, the imidazole ring is substituted at the 2-position with an amino group and at the 5-position with a methyl group, which enhances its potential for further chemical modification and biological activity.

Complementing the imidazole core is a propanone group linked to a phenyl ring that is further substituted with two fluorine atoms at the 3rd and 5th positions. This 3,5-difluorophenyl group introduces electron-withdrawing effects into the molecule, which can influence its electronic properties and reactivity. The presence of fluorine atoms is particularly noteworthy in medicinal chemistry, as they are often incorporated into drug molecules to improve metabolic stability, binding affinity, and overall pharmacological efficacy.

The combination of these structural elements—imidazole, amino-substituted imidazole, propanone, and 3,5-difluorophenyl—makes 3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one a versatile scaffold for exploring novel therapeutic agents. Its unique chemical profile suggests potential applications in various areas of biomedical research, including the development of inhibitors for enzyme targets and modulators of receptor activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with biological targets with greater accuracy. Studies have indicated that the amino group on the imidazole ring could serve as a hydrogen bond acceptor or donor, facilitating interactions with polar residues on protein surfaces. Similarly, the electron-deficient nature of the 3,5-difluorophenyl group may allow for favorable electrostatic interactions or π-stacking with aromatic residues in biological macromolecules.

The synthesis of 3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one presents both challenges and opportunities for synthetic chemists. The multi-step synthesis typically involves constructing the imidazole ring followed by functionalization at specific positions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity levels. These synthetic strategies not only enhance the efficiency of producing this compound but also provide insights into scalable manufacturing processes for related molecules.

In the realm of drug discovery, 3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one has been investigated for its potential as an intermediate in the synthesis of more complex pharmacological agents. Researchers have explored its reactivity toward various coupling reactions that would link it to other bioactive moieties or scaffolds. This flexibility underscores its value as a building block in medicinal chemistry campaigns aimed at identifying novel therapeutic candidates.

The biological evaluation of this compound has revealed promising preliminary results in several assay systems. For instance, studies have demonstrated its inhibitory activity against certain enzymes implicated in inflammatory pathways. The presence of both hydrophilic (amino group) and lipophilic (propanone and phenyl groups) regions enhances its solubility and membrane permeability characteristics—key factors for oral bioavailability. Furthermore, the fluorinated aromatic ring contributes to metabolic stability by resisting degradation processes that commonly affect drug-like molecules.

Emerging research also highlights the role of fluorinated aromatic compounds in modulating immune responses and signal transduction pathways. The unique electronic properties induced by fluorine substitution may enable 3-(2-amino-5-methyl-1H-imidazol-4-yll)-1-(3,5-difluorophenyl)propan-l-one to interact with cellular targets in ways that conventional non-fluorinated analogs cannot. This opens up avenues for developing innovative therapeutic strategies targeting complex diseases where precise modulation of biological processes is essential.

The development of high-throughput screening (HTS) platforms has accelerated the process of identifying promising candidates like 3-(2-amino-S-methyl-lH-imidazol-S-yll)-l-(S,S-difluorophenyl)propan-l-one (CAS No. 2247103-SS9). These automated assays enable researchers to rapidly test large libraries of compounds for activity against diverse biological targets. When incorporated into HTS campaigns focused on enzyme inhibition or receptor binding assays, this compound has shown encouraging preliminary data points that warrant further investigation through more rigorous biochemical studies.

The future direction for research on 3-(2-amino-S-methyl-lH-imidazol-S-yll)-l-(S,S-difluorophenyl)propan-l-one includes optimizing its chemical structure for improved potency and selectivity while evaluating its pharmacokinetic profile in preclinical models. Advances in structure-based drug design will likely play a crucial role in refining this molecule into a viable lead candidate for clinical development or as an intermediate toward more complex derivatives with enhanced therapeutic profiles.

In conclusion, 3-(2-amino-S-methyl-lH-imidazol-S-yll)-l-(S,S-difluorophenyl)propan-l-one (CAS No. 224710SS-S9) stands out as an intriguing compound with significant potential within pharmaceutical chemistry.* Its unique structural features,* combined* with promising preliminary biological activities,* make* it* a valuable asset* for ongoing drug discovery efforts.* As research* continues* to uncover new applications*and* synthetic methodologies,* this molecule*is poised*to contribute* substantially*to advancements*in medicinal biology.* By leveraging modern computational tools,* innovative synthetic strategies,*and* rigorous biochemical evaluations,* scientists can harness*the full potential*of such compounds*to develop novel treatments*for human diseases.*

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